molecular formula C12H18FN B13250231 (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine

(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine

Cat. No.: B13250231
M. Wt: 195.28 g/mol
InChI Key: GQORPIXWVKUTBP-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is an organic compound that features a combination of a 2,2-dimethylpropyl group and a 4-fluorophenylmethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine typically involves the reaction of 4-fluorobenzyl chloride with 2,2-dimethylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethylpropyl)[(4-chlorophenyl)methyl]amine
  • (2,2-Dimethylpropyl)[(4-bromophenyl)methyl]amine
  • (2,2-Dimethylpropyl)[(4-methylphenyl)methyl]amine

Uniqueness

(2,2-Dimethylpropyl)[(4-fluorophenyl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific biochemical interactions.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18FN/c1-12(2,3)9-14-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3

InChI Key

GQORPIXWVKUTBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=CC=C(C=C1)F

Origin of Product

United States

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